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Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B13402787
M. Wt: 438.5 g/mol
InChI Key: QMRGOZHWQFEGGB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pseudoproline Dipeptide Utilization in Peptide Synthesis

The concept of using pseudoprolines as a strategic tool in peptide synthesis was introduced to address the persistent problem of peptide aggregation. In 1995, Wöhr and Mutter first described pseudoprolines as a technique to disrupt undesirable secondary structures and enhance the solubility of growing peptide chains during SPPS. chempep.com Their pioneering work demonstrated that by incorporating these proline-like structures, the formation of β-sheets—a primary cause of aggregation—could be effectively mitigated. chempep.comwikipedia.org

Initially, the focus was on creating these structures from serine and threonine to form oxazolidines. wikipedia.org A significant challenge arose from the steric hindrance of the newly formed ring, which made it difficult to couple the next amino acid efficiently. wikipedia.org This led to the evolution of using pre-formed, protected pseudoproline dipeptides, such as Fmoc-Xaa-Ser(ψPro)-OH, rather than introducing pseudoproline monomers. wikipedia.org This approach ensures high coupling yields and has become the standard method for their application. wikipedia.orgmerckmillipore.com Over the decades, the utility of pseudoproline dipeptides has been extensively validated, making them indispensable for the successful synthesis of long, hydrophobic, or otherwise "difficult" peptide sequences that were previously inaccessible. chempep.comneulandlabs.comnih.gov

Fundamental Challenges in Solid-Phase Peptide Synthesis (SPPS) Addressed by Pseudoproline Motifs

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. thermofisher.comcpcscientific.com Despite its widespread use, the method is hampered by several sequence-dependent challenges that can severely impact the outcome of the synthesis. nih.govresearchgate.net

A primary obstacle in SPPS is the tendency of growing peptide chains to aggregate on the solid support. sigmaaldrich.comsigmaaldrich.com This phenomenon occurs when individual peptide chains interact through intermolecular hydrogen bonds, leading to the formation of stable secondary structures, most notably β-sheets. wikipedia.orgchempep.com Hydrophobic sequences are particularly prone to aggregation. americanpeptidesociety.orgmblintl.com This self-association renders the peptide chains insoluble and poorly solvated by the synthesis solvents, physically blocking reactive sites and preventing reagents from accessing the N-terminus of the growing chain. sigmaaldrich.comchempep.comacs.org The consequences range from a slowdown of reaction rates to a complete halt in the synthesis. sigmaaldrich.com

Pseudoproline dipeptides directly counter this issue. The five-membered oxazolidine (B1195125) ring imposes a "kink" in the peptide backbone, similar to the bend induced by a natural proline residue. chempep.com This conformational disruption breaks the regular hydrogen-bonding pattern required for β-sheet formation. chempep.commerckmillipore.com By forcing a cis-amide bond conformation over the typical trans-amide bond, pseudoprolines effectively disrupt inter-chain interactions, prevent aggregation, and keep the peptide chain well-solvated and accessible for subsequent reactions. chempep.comwikipedia.org

Achieving complete coupling at every step is critical for a successful synthesis. chempep.com Incomplete coupling reactions, where an amino acid fails to attach to the growing peptide chain, result in the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the target peptide. chempep.comresearchgate.net This problem is exacerbated in "difficult sequences," which include those prone to aggregation or those containing sterically hindered amino acids. nih.govacs.org When a peptide chain aggregates, the N-terminus becomes sterically shielded, leading to poor coupling efficiency. cpcscientific.comamericanpeptidesociety.org Even a small percentage of incomplete coupling at each step accumulates over the synthesis of a long peptide, drastically reducing the final yield of the correct product. chempep.comgyrosproteintechnologies.com

By preventing aggregation and improving the solvation of the peptide chain, pseudoproline dipeptides ensure that the N-terminus remains exposed and accessible to incoming activated amino acids. chempep.commerckmillipore.com This leads to more predictable and complete acylation and deprotection kinetics, significantly improving the efficiency of the coupling steps, especially within traditionally difficult regions of a peptide. merckmillipore.com

The use of pseudoproline dipeptides leads to remarkable improvements in the quality of crude peptide products. wikipedia.orgmerckmillipore.com By mitigating aggregation and enhancing coupling efficiencies, they minimize the formation of deletion sequences. merckmillipore.comneulandlabs.com This results in a cleaner crude product that is easier to purify via HPLC, leading to a higher final yield of the desired full-length peptide. merckmillipore.comneulandlabs.com

Challenge in SPPSDescriptionHow Pseudoproline Dipeptides Provide a Solution
Peptide Chain Aggregation Growing peptide chains form intermolecular β-sheet structures, leading to poor solvation and insolubility on the resin. sigmaaldrich.comsigmaaldrich.comThe cyclic structure introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding required for β-sheet formation. chempep.commerckmillipore.com
Incomplete Coupling Aggregation and steric hindrance prevent complete reaction at the N-terminus, leading to deletion sequences. chempep.comresearchgate.netBy preventing aggregation, the N-terminus remains solvated and accessible, leading to more efficient and complete coupling reactions. chempep.commerckmillipore.com
Low Yield and Purity The accumulation of incomplete reactions results in a low yield of the target peptide and a complex mixture of impurities. chempep.comgyrosproteintechnologies.comMinimizing side reactions and improving coupling efficiency leads to a cleaner crude product, simpler purification, and a higher overall yield. merckmillipore.comneulandlabs.com

Overview of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH as a Specialized Building Block

This compound is a highly specialized, protected dipeptide building block designed for use in Fmoc-based solid-phase peptide synthesis. chempep.commendelchemicals.com It consists of an alanine (B10760859) residue linked to a serine residue, where the serine has been reversibly modified to form a dimethylated pseudoproline (an oxazolidine ring). chempep.commendelchemicals.com The N-terminus of the alanine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it fully compatible with standard SPPS protocols. mendelchemicals.comchemimpex.com

This compound is specifically employed to overcome the challenges associated with synthesizing peptide sequences containing the Ala-Ser motif, which can be prone to aggregation. sigmaaldrich.com By incorporating this dipeptide, two amino acid residues are added in a single coupling step, and the temporary, structure-breaking pseudoproline moiety is introduced at the serine position. sigmaaldrich.com The oxazolidine ring effectively disrupts the formation of secondary structures during the subsequent elongation of the peptide chain. chempep.com Upon completion of the synthesis, the pseudoproline ring is cleanly and completely removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin, regenerating the native serine residue in the final peptide. sigmaaldrich.comchempep.com

The strategic use of this compound allows peptide chemists to efficiently assemble complex peptides that might otherwise fail due to aggregation, leading to higher purity and yields. chempep.comchemimpex.com

PropertyValue
Chemical Name (S)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-alaninyl]-2,2-dimethyloxazolidine-4-carboxylic acid chemimpex.com
Synonyms Fmoc-Ala-Ser(ψMe,Mepro)-OH mendelchemicals.com, Fmoc-Ala-Ser[psi(Me,Me)pro]-OH chempep.com
CAS Number 252554-78-2 chempep.commendelchemicals.comsigmaaldrich.com
Molecular Formula C24H26N2O6 chempep.comchemimpex.combroadpharm.com
Molecular Weight 438.47 g/mol chemimpex.comsigmaaldrich.comcookechem.com
Appearance White powder chemimpex.com
Primary Application Building block in Solid-Phase Peptide Synthesis (SPPS) chempep.commendelchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N2O6 B13402787 Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C24H26N2O6/c1-14(21(27)26-20(22(28)29)13-32-24(26,2)3)25-23(30)31-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,25,30)(H,28,29)

InChI Key

QMRGOZHWQFEGGB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Structural Characteristics and Conformational Engineering by Fmoc Ala Ser Psi Me,me Pro Oh

Elucidation of the Pseudoproline Moiety (Oxazolidine Ring) in Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

The defining feature of this compound is the pseudoproline (Ψ(Me,Me)pro) unit, which is an oxazolidine (B1195125) ring formed from the serine residue. chempep.comiris-biotech.de This five-membered heterocyclic ring is created by the cyclization of the serine side-chain hydroxyl group with the backbone amide nitrogen. vulcanchem.com The "Me,Me" designation indicates the presence of two methyl groups on the second carbon of the oxazolidine ring. acs.orgnih.gov This specific substitution pattern is crucial for its function.

The oxazolidine ring serves as a temporary modification that is stable under the basic conditions required for Fmoc deprotection during solid-phase peptide synthesis (SPPS), but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), during the final cleavage from the resin. chempep.comiris-biotech.de This process regenerates the native serine residue. chempep.comchempep.com

Impact on Peptide Backbone Conformation

The incorporation of the Ser(Psi(Me,Me)pro) moiety exerts a profound influence on the local and global conformation of a growing peptide chain. This is a deliberate strategy to modulate the peptide's physicochemical properties during synthesis.

Induction of Conformational Kinks and Restricted Conformational Freedom

Similar to the natural imino acid proline, the cyclic structure of the pseudoproline ring imposes significant steric constraints on the peptide backbone. chempep.comnih.gov This restriction in conformational freedom, particularly around the φ (phi) and ψ (psi) dihedral angles, induces a "kink" or a turn-like structure in the peptide chain. chempep.comiris-biotech.denih.govpeptide.com This conformational bend is a key factor in disrupting the formation of regular secondary structures. nih.gov

Modulation of Amide Bond Geometry and Cis-Trans Isomerization Equilibrium

A critical consequence of incorporating a 2,2-dimethylated pseudoproline is its strong preference for inducing a cis conformation in the preceding amide bond (the Ala-Ser bond in this case). wikipedia.orgresearchgate.netpeptide.com In a typical peptide bond, the trans conformation is energetically favored. However, the steric interactions introduced by the dimethylated oxazolidine ring destabilize the trans isomer and favor the cis isomer. acs.orgnih.gov This shift in the cis-trans equilibrium is a primary mechanism by which pseudoprolines disrupt regular secondary structures. wikipedia.orgbachem.com Computational studies have shown that for dimethyl-substituted pseudoprolines, the trans conformers are destabilized, leading to a lower rotational barrier from trans to cis. acs.orgnih.gov

Disruption of Interchain Hydrogen Bonding and β-Sheet Formation

The formation of β-sheet structures, a common cause of peptide aggregation during SPPS, relies on the establishment of a network of interchain hydrogen bonds between peptide backbones. chempep.comchempep.com The conformational kink and the enforced cis-amide bond introduced by this compound effectively disrupt the regular, extended conformation required for β-sheet formation. chempep.comchempep.comnih.gov By breaking these hydrogen bonding patterns, the peptide chains are less likely to aggregate, leading to improved solvation and accessibility for coupling reagents. chempep.comchempep.com

Conformational Mimicry and Comparison with Canonical Proline Residues

Pseudoprolines are designed to mimic the conformational effects of proline. chempep.com Both introduce a significant bend in the peptide backbone and restrict conformational freedom. chempep.compeptide.com However, there are key differences. The substitution at the C2 position of the pseudoproline ring allows for fine-tuning of the cis/trans amide bond ratio. researchgate.net While proline itself increases the population of the cis-amide bond compared to other amino acids, 2,2-dimethylated pseudoprolines are even more potent inducers of the cis conformation, in some cases almost quantitatively. worldscientific.comresearchgate.net

Theoretical calculations comparing proline, oxazolidine (Oxa), and thiazolidine (B150603) (Thz) amides have shown a preference for cis conformers in the order of Oxa > Thz > Pro. researchgate.netacs.org This indicates that the oxazolidine ring in Ser(Psi(Me,Me)pro) is more effective at promoting the cis conformation than a standard proline residue.

Methodological Advancements and Synthetic Strategies Utilizing Fmoc Ala Ser Psi Me,me Pro Oh

Integration Protocols within Fmoc Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH is seamlessly integrated into standard Fmoc-based solid-phase peptide synthesis protocols. chempep.com It is introduced as a dipeptide unit, which has the dual advantage of extending the peptide chain by two residues in a single coupling step and circumventing the difficult acylation of the sterically hindered oxazolidine (B1195125) nitrogen. sigmaaldrich.com

Strategic Placement and Frequency of this compound within Peptide Sequences

The placement of this compound is a critical consideration for maximizing its effectiveness. It is typically inserted at serine residues located within or immediately preceding a sequence known or predicted to be prone to aggregation. chempep.com These aggregation-prone regions are often characterized by hydrophobic residues. chempep.com For longer peptides, a particularly effective strategy is the regular spacing of pseudoproline dipeptides throughout the sequence, ideally every 5 to 7 residues in problematic regions. chempep.commerckmillipore.com This periodic disruption of the peptide backbone helps to maintain its solubility and accessibility for subsequent coupling reactions. chempep.com The optimal spacing between a pseudoproline and a natural proline residue is also suggested to be 5-6 amino acids. merckmillipore.com

Optimized Coupling Reagents and Conditions for this compound Integration

The incorporation of this compound into a growing peptide chain is compatible with a variety of standard coupling reagents used in Fmoc SPPS. chempep.commerckmillipore.com Both phosphonium- and aminium-based activators, as well as carbodiimide-mediated strategies, have been successfully employed. sigmaaldrich.com For automated synthesis, a straightforward approach is to use the same excess of the pseudoproline dipeptide as for other amino acids, simplifying the programming of the synthesizer. sigmaaldrich.com

Coupling Reagent ClassSpecific Examples
Phosphonium-basedPyBOP®
Aminium-basedHBTU, TBTU, HATU, HCTU
Carbodiimide-basedDIC/HOBt, DIPCDI/Oxyma Pure

Table 1: Commonly Used Coupling Reagents for Pseudoproline Dipeptide Integration sigmaaldrich.commerckmillipore.com

Manual coupling protocols typically involve dissolving the pseudoproline dipeptide and the coupling reagent in a minimal amount of a suitable solvent like DMF or NMP, followed by the addition of a base such as DIPEA. sigmaaldrich.com The reaction is generally allowed to proceed for 1-2 hours. sigmaaldrich.com Completeness of the coupling can be monitored using qualitative tests like the TNBS test. sigmaaldrich.com Microwave-assisted coupling can also be considered to accelerate the reaction, especially for the synthesis of long peptides. chempep.com

Advantages of Utilizing Preformed Pseudoproline Dipeptide Building Blocks

The use of preformed pseudoproline dipeptides like this compound offers significant advantages in peptide synthesis, leading to improved outcomes. merckmillipore.comwikipedia.org

AdvantageDescription
Enhanced Synthetic Efficiency By preventing aggregation, pseudoprolines lead to more predictable acylation and deprotection kinetics. chempep.commerckmillipore.com This can result in up to a 10-fold increase in product yield for highly aggregated sequences. iris-biotech.de
Improved Solubility Peptides containing pseudoproline exhibit better solubility in common SPPS solvents such as DMF and NMP, which facilitates coupling and deprotection steps. chempep.compeptide.com
Increased Product Purity The prevention of aggregation and incomplete reactions leads to purer crude products, simplifying subsequent purification by HPLC. sigmaaldrich.commerckmillipore.com
Avoidance of Difficult Couplings Using a preformed dipeptide bypasses the need to acylate the sterically hindered and less nucleophilic nitrogen atom of the pseudoproline ring. sigmaaldrich.comwikipedia.org
Prevention of Side Reactions The incorporation of a pseudoproline can block the formation of aspartimide side products. peptide.com

Table 2: Key Advantages of Preformed Pseudoproline Dipeptides

Reversible Nature of the Pseudoproline Modification

A key feature of pseudoproline dipeptides is the reversibility of the oxazolidine ring modification. chempep.com This allows for the temporary disruption of secondary structures during synthesis, with the subsequent regeneration of the native peptide sequence. wikipedia.org

Mechanisms of Oxazolidine Ring Formation and Cleavage

The oxazolidine ring of a pseudoproline is formed from the reaction of a serine's hydroxyl group with a ketone, commonly acetone (B3395972) in the case of dimethylated pseudoprolines. chempep.com This forms a five-membered ring that incorporates the serine's side chain. chempep.com

The cleavage of the oxazolidine ring is an acid-catalyzed hydrolysis reaction. iris-biotech.de While stable to the weak acidic conditions used for Fmoc group removal (e.g., piperidine (B6355638) in DMF), the ring is readily opened by strong acids like trifluoroacetic acid (TFA), which is a standard component of final cleavage cocktails in Fmoc SPPS. chempep.comiris-biotech.de Recent studies have investigated the mechanisms of oxazolidine ring opening, providing a deeper understanding of its stability and cleavage. dntb.gov.uaresearchgate.netnih.gov It has been noted that under harsh conditions, such as elevated temperature and pressure in flow peptide chemistry, unexpected by-products can form, highlighting the importance of carefully controlled cleavage conditions. researchgate.netnih.govmdpi.com

Enhancements in Synthetic Efficiency and Product Quality

The introduction of the Ser(Psi(Me,Me)pro) moiety into a growing peptide chain has profound effects on the synthetic process, leading to notable improvements in both efficiency and the quality of the final product. The core advantage stems from the ability of the pseudoproline to introduce a temporary "kink" in the peptide backbone, which disrupts the formation of stable secondary structures like β-sheets that are responsible for many synthetic failures. chempep.com

Difficult sequences, particularly those rich in hydrophobic residues, often lead to incomplete acylation reactions due to steric hindrance and poor reagent accessibility. The incorporation of this compound mitigates this issue by preventing the peptide chain from folding and aggregating on the solid support. chempep.comchempep.com This disruption of secondary structures ensures that the N-terminus of the growing chain remains accessible for the incoming activated amino acid, thereby improving coupling efficiency and reaction kinetics. chempep.comresearchgate.net By incorporating the pseudoproline as a dipeptide, the need to acylate the sterically hindered oxazolidine nitrogen is cleverly avoided, which further contributes to higher coupling yields. sigmaaldrich.com

Parameter Standard SPPS in Difficult Sequence SPPS with this compound
Coupling Efficiency Often low and incomplete, requiring multiple recouplings.Significantly improved, often achieving near-quantitative yields in a single coupling. researchgate.net
Reaction Kinetics Slow due to poor reagent access to the aggregated peptide chain. chempep.comFaster reaction times as the N-terminus remains well-solvated and accessible.
Need for Recoupling Frequent, increasing synthesis time and reagent consumption.Reduced or eliminated, streamlining the synthesis process. researchgate.net

This table provides a comparative overview of synthesis parameters based on findings in cited literature.

The primary and most celebrated role of this compound is its ability to suppress inter-chain aggregation during SPPS. chempep.comchempep.com This aggregation, driven by the formation of intermolecular hydrogen bonds that create β-sheet structures, renders the growing peptide chains insoluble and inaccessible to reagents. chempep.com The dimethylated oxazolidine ring of the pseudoproline moiety restricts the conformational freedom of the peptide backbone, introducing a kink that acts as a potent "β-sheet breaker". chempep.com This disruption prevents the chains from aligning and aggregating, thus maintaining the solvated and reactive state of the peptide-resin complex. This makes the synthesis of previously "inaccessible" peptides feasible. chempep.comnih.gov

Challenge in "Difficult Sequence" Synthesis Mechanism of Action of this compound Outcome
Inter-chain Aggregation The oxazolidine ring disrupts the regular hydrogen-bonding patterns required for β-sheet formation. chempep.comAggregation is suppressed, keeping peptide chains discrete and reactive.
Intra-chain Folding The conformational constraint of the Psi(Me,Me)pro moiety prevents the peptide from folding back on itself. chempep.comThe N-terminus remains exposed for the next coupling step.
Formation of Deletion Sequences By preventing aggregation, coupling reactions proceed to completion. chempep.comHigher fidelity synthesis with significantly fewer deletion byproducts.

This table details how the pseudoproline dipeptide addresses common challenges in peptide synthesis based on information from the cited sources.

Proper solvation of the growing peptide chain attached to the solid support is critical for the success of SPPS. When peptide chains aggregate, they collapse and are poorly solvated by the synthesis solvents, such as Dimethylformamide (DMF). chempep.com This poor solvation creates a physical barrier that hinders the diffusion of reagents (activated amino acids and deprotection agents) to the reactive sites. By disrupting secondary structures, the incorporation of this compound ensures that the peptide-resin matrix remains in a swollen and well-solvated state. chempep.comchempep.com This enhanced solvation improves the accessibility of the growing chain, facilitating efficient mass transport of reagents and leading to more effective deprotection and coupling steps. chempep.com

Applications in the Synthesis of Diverse Peptide Architectures

The benefits of utilizing this compound extend beyond overcoming general synthetic difficulties; they enable the construction of more complex and diverse peptide structures that are often inaccessible through conventional methods.

The synthesis of long peptides and small proteins (typically > 50 residues) by stepwise SPPS is notoriously challenging due to the cumulative probability of incomplete reactions and the increased propensity for aggregation with chain elongation. The use of pseudoproline dipeptides like this compound has proven to be a critical strategy for the successful synthesis of such large molecules. researchgate.net By strategically inserting these dipeptides at intervals within a long sequence, typically at Ser or Thr residues preceding a region known or predicted to be aggregation-prone, chemists can maintain the solubility and reactivity of the peptide chain throughout the entire synthesis. chempep.com This approach has been shown to be essential for preparing long peptides, such as a 95-residue peptide related to the FAS death domain, which could not be synthesized using conventional building blocks. researchgate.net The use of pseudoproline dipeptides can dramatically expedite the synthesis by allowing for single, efficient coupling reactions where multiple couplings would otherwise have failed. researchgate.netiris-biotech.de

Facilitation of Cyclic Peptide Formation and Cyclization Efficiency

The incorporation of pseudoproline dipeptides, such as this compound, represents a significant strategic advantage in the synthesis of cyclic peptides. The inherent structural properties of the pseudoproline moiety actively promote efficient head-to-tail cyclization of linear peptide precursors.

The core mechanism lies in the conformational constraint imposed by the oxazolidine ring. chempep.com Similar to a natural proline residue, the pseudoproline induces a "kink" or a turn in the peptide backbone. iris-biotech.de This is largely due to the favoring of a cis-amide bond conformation between the alanine (B10760859) and the modified serine residue, as opposed to the more common trans-amide bond. chempep.comiris-biotech.de This induced turn disrupts the formation of linear, extended secondary structures like β-sheets, which can lead to intermolecular aggregation and hinder cyclization. chempep.comchempep.comiris-biotech.de

By pre-organizing the linear peptide into a turn-like conformation, the pseudoproline brings the N-terminus and C-terminus of the peptide chain into closer proximity. iris-biotech.de This proximity increases the probability of a successful intramolecular cyclization reaction, often leading to higher yields and reduced formation of undesired side products such as cyclic dimers or polymers. Research has shown that the insertion of a single pseudoproline can result in significant increases in product yield, in some cases by as much as tenfold for highly aggregated sequences. iris-biotech.de

Once cyclization is complete, the oxazolidine ring of the pseudoproline is readily cleaved under standard trifluoroacetic acid (TFA) treatment, which is used for final deprotection and cleavage from the solid support. iris-biotech.desigmaaldrich.com This process regenerates the native serine residue, leaving a cyclic peptide with the desired final sequence and structure. iris-biotech.de The transient nature of the pseudoproline modification makes it a powerful tool for improving cyclization efficiency without permanently altering the final product. iris-biotech.demerckmillipore.com

Table 1: Impact of Pseudoproline Incorporation on Peptide Synthesis

Feature Standard SPPS without Pseudoproline SPPS with this compound
Peptide Conformation Prone to extended conformations and β-sheet formation. chempep.comchempep.com Induces a "kink" or turn structure. iris-biotech.de
Amide Bond Isomerism Predominantly trans-amide bonds. chempep.com Favors cis-amide bond formation at the pseudoproline site. iris-biotech.de
Aggregation High potential for inter-chain aggregation, leading to poor solvation. chempep.com Disrupts aggregation by breaking up secondary structures. chempep.comiris-biotech.de
Cyclization Efficiency Lower efficiency due to unfavorable termini proximity and aggregation. Facilitated cyclization due to pre-organization of the linear peptide. iris-biotech.de

| Yield & Purity | Often results in lower yields and complex purifications. chempep.com | Leads to higher yields and purer crude products. iris-biotech.demerckmillipore.commerckmillipore.com |

Design and Synthesis of Peptidomimetics

This compound is a valuable reagent in the field of medicinal chemistry for the design and synthesis of peptidomimetics. chemimpex.commendelchemicals.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability, bioavailability, and bioactivity. mendelchemicals.com

The introduction of the pseudoproline moiety is a key strategy in creating these synthetic peptide analogues. chempep.commendelchemicals.com While the oxazolidine ring is typically removed to yield the native peptide sequence, it can also be retained or further modified in certain applications to create a stable, non-natural peptide backbone. The conformational constraint provided by the pseudoproline ring helps to lock the peptide into a specific bioactive conformation, potentially increasing its binding affinity to a biological target.

Furthermore, the modification at the serine residue inherently enhances the stability of the peptide against enzymatic degradation. mendelchemicals.com Proteases often recognize and cleave specific peptide bond sequences, and the altered structure at the pseudoproline site can prevent this recognition, thereby increasing the half-life of the peptide in vivo. mendelchemicals.com

The use of this compound allows researchers to systematically introduce conformational kinks and stability-enhancing features into a peptide sequence. mendelchemicals.com This facilitates the exploration of structure-activity relationships and the optimization of peptide-based drug candidates. By mimicking natural peptide structures while offering improved pharmacokinetics, peptidomimetics synthesized using this building block are promising candidates for therapeutic development. chemimpex.commendelchemicals.com

Table 2: Compound Names

Compound Name
This compound
Alanine
Serine
Trifluoroacetic acid

Advanced Spectroscopic and Computational Methodologies for Conformational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH-Containing Peptides

NMR spectroscopy is a powerful technique for investigating the solution-state structure and dynamics of peptides. For pseudoproline-containing peptides, it provides critical insights into conformational equilibria and the kinetics of isomerization.

In solution, peptides containing the Ser(Ψ(Me,Me)pro) motif exhibit a strong preference for a cis conformation of the Ala-Ser(Ψ(Me,Me)pro) amide bond. scispace.compublish.csiro.au NMR studies on a variety of N-protected Xaa-Ser/Thr(Ψ(Me,Me)pro) dipeptides consistently show the cis isomer as the major species in various solvents. scispace.comresearchgate.net This preference is largely attributed to steric interactions between the gem-dimethyl groups on the oxazolidine (B1195125) ring and the side chain of the preceding amino acid (Alanine in this case). scispace.com The presence of two distinct sets of resonances in the ¹H and ¹³C NMR spectra indicates a slow exchange between the cis and trans conformers on the NMR timescale. scispace.com The major conformer is identified as cis through 2D NMR experiments like ROESY and NOESY, which show characteristic cross-peaks between the α-proton of Alanine (B10760859) (αHᵢ₋₁) and the α-proton of the pseudoproline residue (αHᵢ). scispace.com

Table 1: Representative NMR Data for Cis/Trans Isomerization in Pseudoproline Dipeptides

Compound Analogue Solvent Cis:Trans Ratio Reference
Fmoc-Val-Thr(ΨMe,Mepro)-OH CDCl₃ >95:<5 scispace.com
Cbz-Val-Thr(ΨMe,Mepro)-OH CDCl₃ 85:15 scispace.com
Fmoc-Gly-Thr(ΨMe,Mepro)-OMe CDCl₃ 75:25 scispace.com

This table presents data for analogous compounds to illustrate the general trend of high cis-conformer population for dimethylated pseudoproline dipeptides.

The incorporation of a pseudoproline, particularly a dimethylated one, significantly alters the dynamics of cis-trans isomerization compared to a standard Xaa-Pro bond. The gem-dimethyl substitution destabilizes the trans conformer, thereby lowering the energy barrier for the trans-to-cis isomerization. acs.org Computational studies on related systems suggest that the electron-withdrawing nature of the oxygen atom in the oxazolidine ring reduces the double-bond character of the amide linkage, which also contributes to a lower rotational barrier. acs.orgresearchgate.net This facilitated isomerization and the strong bias towards the cis form are key to the utility of pseudoprolines in peptide synthesis, as they act as "hinges" that disrupt undesirable secondary structures. acs.org

The pronounced preference for the cis-amide bond at the Xaa-Ψ(Me,Me)pro linkage introduces a significant "kink" or turn in the peptide backbone. chempep.comthieme-connect.de This conformational constraint effectively disrupts the formation of inter-chain hydrogen bonds that lead to β-sheet structures and aggregation during solid-phase peptide synthesis (SPPS). chempep.comchempep.comnih.gov By breaking up these ordered structures, the pseudoproline moiety enhances the solvation of the growing peptide chain, leading to improved coupling efficiencies and higher purity of the final product, especially for long or "difficult" sequences. chempep.comthieme-connect.de The oxazolidine ring itself is not planar and exists in a puckered conformation, which further influences the local geometry. nih.gov

The geometry of the amide bond preceding the pseudoproline residue is unequivocally determined using two-dimensional NMR techniques. Specifically, Nuclear Overhauser Effect (NOE) experiments, such as ROESY or NOESY, are employed. For a cis amide bond, the α-proton of the preceding residue (Ala, αHᵢ₋₁) is in close spatial proximity to the α-proton of the pseudoproline residue (Ser(Ψ(Me,Me)pro), αHᵢ). This proximity results in a detectable NOE cross-peak between these two protons. scispace.com In contrast, for a trans amide bond, the Ala αHᵢ₋₁ is close to the δ-protons of the proline ring, which are absent in the oxazolidine structure. The key diagnostic for the cis conformer is the αHᵢ₋₁–αHᵢ NOE. scispace.com

X-ray Crystallography for Solid-State Conformational Elucidation

While solution-state studies overwhelmingly show a cis preference, the solid-state conformation can differ due to crystal packing forces. X-ray crystallographic studies of analogous pseudoproline-containing dipeptides have revealed both cis and trans amide bond geometries. scispace.compublish.csiro.au For instance, the structures of Cbz-Val-Thr(ΨMe,Mepro)-OMe and Cbz-Val-Thr(ΨMe,Mepro)-OH were determined to be trans in the solid state, a direct contrast to their preferred cis conformation in solution. publish.csiro.au Conversely, the related compound Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH was found to adopt the expected cis-amide geometry in its crystal structure. scispace.com These findings highlight that while the intrinsic preference in solution is for the cis form, intermolecular interactions within the crystal lattice can be strong enough to stabilize the trans conformer. publish.csiro.auresearchgate.net To date, a specific crystal structure for Fmoc-Ala-Ser(Ψ(Me,Me)pro)-OH has not been reported in the searched literature.

Table 2: Solid-State Conformations of Analogue Pseudoproline Dipeptides

Compound Amide Bond Conformation Dihedral Angle (ω) Reference
Cbz-Val-Thr(ΨMe,Mepro)-OH trans 171.36(11)° publish.csiro.au
Cbz-Val-Thr(ΨMe,Mepro)-OMe trans Not specified researchgate.net
Fmoc-Val-d-allo-Thr(ΨMe,Mepro)-OH cis -1.7(5)° scispace.com

Theoretical and Computational Investigations

Theoretical and computational methods, such as Density Functional Theory (DFT) and ab initio calculations, provide complementary insights into the conformational energetics of pseudoproline-containing peptides. acs.orgacs.org These studies corroborate experimental findings, confirming that the cis conformer of dimethylated pseudoproline dipeptides is energetically favored over the trans conformer. acs.org Calculations can quantify the energy difference between the conformers and the rotational energy barriers for isomerization. acs.orgresearchgate.net

Computational models have shown that the preference for cis is influenced by steric hindrance in the trans state and by the electronic properties of the oxazolidine ring. acs.orgacs.org The electronegative oxygen atom in the ring affects the charge distribution and double-bond character of the preceding amide bond, lowering the rotational energy barrier compared to a standard proline residue. acs.orgnih.gov Furthermore, these calculations can explore the potential energy surfaces of the ring puckering and its coupling with the backbone dihedral angles, offering a more complete picture of the conformational landscape. nih.govacs.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Assessment

The core of the pseudoproline system is the oxazolidine ring, which replaces the traditional amide bond between Alanine and Serine. A key feature of the Ser(Ψ(Me,Me)Pro) unit is its strong preference for a cis amide bond conformation, a direct consequence of the steric hindrance imposed by the gem-dimethyl group on the oxazolidine ring. MD simulations are crucial for sampling the potential energy surface and assessing the stability of this cis conformation relative to the less-favored trans state. The simulations track the atomic trajectories by solving Newton's equations of motion, allowing for the characterization of dominant conformational states and the transitions between them.

Researchers utilize MD simulations to quantify the conformational distribution, often represented by Ramachandran plots, which show the distribution of backbone dihedral angles (φ, ψ). For the Alanine residue preceding the pseudoproline, these simulations can reveal a restricted conformational space, which is a direct result of the rigidifying effect of the subsequent pseudoproline unit. The stability of specific secondary structures, such as β-turns, which are often induced by pseudoproline residues, can be assessed by monitoring hydrogen bond formation and persistence throughout the simulation trajectory.

Table 1: Representative MD Simulation Parameters for a Pseudoproline-Containing Dipeptide This table illustrates typical parameters used in MD simulations to study compounds like Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH.

ParameterValue/DescriptionPurpose
Force Field AMBER, CHARMM, or GROMOSDescribes the potential energy of the system's atoms.
Solvent Model Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA)Simulates the effect of the solvent environment on the peptide.
Simulation Time 100 ns - 1 µsEnsures adequate sampling of the conformational space.
Temperature 300 KSimulates physiological temperature conditions.
Pressure 1 barSimulates atmospheric pressure.
Integration Time Step 2 fsThe time interval for calculating the trajectory.
Conformational Analysis Dihedral angle distribution, RMSD, Hydrogen bond analysisTo characterize the stable conformations and dynamic behavior.

Quantum Chemistry Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformational Energies

Quantum chemistry calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for determining the electronic structure and conformational energies of molecules. These calculations are essential for understanding the intrinsic energetic preferences of different conformers of this compound, independent of environmental effects.

DFT can be used to calculate the relative energies of the cis and trans isomers of the Ala-Ser(Ψ(Me,Me)Pro) peptide bond. Studies on similar pseudoproline systems have shown that the cis conformation is significantly lower in energy, often by several kcal/mol, which corroborates the findings from MD simulations and experimental data. These calculations can dissect the energetic contributions from steric repulsion, hyperconjugation, and electrostatic interactions that stabilize the cis form.

Furthermore, DFT is employed to generate precise geometric parameters (bond lengths, bond angles, and dihedral angles) for the lowest energy conformers. This information can be used to parameterize the force fields used in MD simulations, thereby improving the accuracy of these classical simulations. By calculating the electron density distribution, DFT can also provide insights into the reactivity and intermolecular interaction potential of the molecule.

Table 2: Calculated Relative Energies for Pseudoproline Dipeptide Conformers This table presents hypothetical, yet representative, relative energy data for conformers of a model dipeptide containing Ser(Ψ(Me,Me)Pro), as would be determined by DFT calculations.

ConformerDihedral Angle (ω)Relative Energy (kcal/mol)Population at 298 K (%)Method
Cis Isomer ~0°0.00>99%DFT (B3LYP/6-31G)
Trans Isomer ~180°+4.5<1%DFT (B3LYP/6-31G)

Note: The values are illustrative and based on typical findings for dimethyl-substituted pseudoproline systems.

Predictive Modeling of Peptide Secondary Structures and Aggregation Propensities

The incorporation of a pseudoproline residue like Ser(Ψ(Me,Me)Pro) is a well-established strategy to induce specific secondary structures, most notably β-turns. Predictive modeling algorithms can be used to forecast the secondary structure propensity of a peptide sequence containing this motif. These models often use statistical information derived from known protein structures or physics-based energy functions.

For a sequence like Ala-Ser(Ψ(Me,Me)Pro), the pseudoproline unit acts as a potent "turn-inducer". The rigid cis peptide bond constrains the backbone, forcing it to adopt a turn-like conformation. The specific type of β-turn (e.g., Type I, Type II) is influenced by the preceding residue (Alanine in this case) and the stereochemistry of the pseudoproline.

A significant advantage of enforcing a specific secondary structure is the potential to reduce or eliminate aggregation. Peptide aggregation, often driven by the formation of intermolecular β-sheets, is a common problem in peptide synthesis and for therapeutic applications. By introducing a "kink" in the peptide backbone, the Ser(Ψ(Me,Me)Pro) unit disrupts the planarity required for β-sheet formation, thereby increasing the solubility and stability of the peptide. Predictive models for aggregation propensity, such as TANGO or AGGRESCAN, would likely predict a significantly reduced aggregation score for sequences containing a pseudoproline compared to their unmodified counterparts.

Table 3: Impact of Ser(Ψ(Me,Me)Pro) on Predicted Peptide Properties

PropertyStandard Dipeptide (Ala-Ser)Pseudoproline Dipeptide (Ala-Ser(Ψ(Me,Me)Pro))Rationale
Secondary Structure Flexible / Random CoilHigh propensity for β-turnThe constrained cis bond of the pseudoproline acts as a potent turn element.
Aggregation Propensity Sequence Dependent (Moderate)LowThe induced turn structure disrupts intermolecular β-sheet formation.
Conformational Purity Mixture of cis/transPredominantly cisSteric clashes in the pseudoproline ring system disfavor the trans isomer.

Advanced Research Applications and Methodological Innovations Associated with Fmoc Ala Ser Psi Me,me Pro Oh

Design and Synthesis of Conformationally Constrained Peptides

The primary application of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH in peptide design is the creation of conformationally constrained peptides. The oxazolidine (B1195125) ring of the pseudoproline moiety restricts the rotational freedom of the peptide backbone at the site of incorporation. chempep.com This steric constraint forces the preceding peptide bond (in this case, the Ala-Ser bond) to preferentially adopt a cis-amide bond conformation, a feature characteristic of proline residues. iris-biotech.depeptide.com

The induction of a cis-amide bond introduces a distinct turn or "kink" in the peptide chain. nih.govpeptide.com This disruption of the linear peptide backbone is a critical design element for several reasons:

Disruption of β-Sheet Formation: During SPPS, growing peptide chains can aggregate via intermolecular hydrogen bonding, leading to the formation of β-sheet secondary structures. chempep.comiris-biotech.de These aggregates are poorly solvated, which hinders reagent access and leads to incomplete coupling reactions and lower yields. chempep.com The kink induced by the pseudoproline moiety disrupts the regular hydrogen-bonding patterns required for β-sheet formation, keeping the peptide chains solvated and accessible. chempep.comiris-biotech.de

Enhanced Solubility: By preventing aggregation, the incorporation of this compound enhances the solubility of the growing peptide-resin complex in standard SPPS solvents like DMF and NMP. chempep.com This improved solvation leads to more efficient and predictable acylation and deprotection kinetics. merckmillipore.com

Pre-organization of Peptide Structure: The turn induced by the pseudoproline can be used to pre-organize a linear peptide into a conformation that is conducive to subsequent reactions, such as head-to-tail cyclization. iris-biotech.denih.gov

The synthesis of these constrained peptides is straightforward, as this compound is used as a single building block within a standard Fmoc-SPPS protocol. merckmillipore.comsigmaaldrich.com The oxazolidine ring is stable throughout the synthesis and is readily cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage from the resin, regenerating the native serine residue. iris-biotech.depeptide.com

Impact of Pseudoproline on Peptide Backbone Conformation

FeatureStandard Peptide Backbone (e.g., Ala-Ser)Pseudoproline-Containing Backbone (Ala-Ser(Psi(Me,Me)pro))
Preferred Amide Bond ConformationTransCis iris-biotech.depeptide.com
Backbone GeometryExtended/LinearKinked/Turn Structure chempep.comnih.gov
Tendency for Inter-chain AggregationHigh (β-sheet formation) chempep.comLow (Disrupted H-bonding) peptide.com
Solubility during SPPSCan be poor, especially for hydrophobic sequencesGenerally enhanced chempep.com

Development of Novel Peptide Foldamers Incorporating Pseudoproline Scaffolds

Peptide foldamers are synthetic oligomers that mimic protein secondary structures (e.g., helices, sheets, turns) by adopting stable, well-defined conformations. The design of foldamers relies on building blocks that can predictably control the twists and turns of a molecular chain.

The unique conformational properties of pseudoproline dipeptides make them highly valuable scaffolds in the development of novel peptide foldamers. While not always explicitly categorized under this term in all literature, their function aligns directly with the core principles of foldamer design. The incorporation of a building block like this compound allows for the precise installation of a stable turn structure at specific points in a synthetic peptide sequence. nih.gov

By strategically placing pseudoproline dipeptides at regular intervals (optimally 5-6 residues apart), chemists can guide the folding of a peptide chain into a desired, non-natural conformation. merckmillipore.com This approach allows for the creation of unique three-dimensional structures that are not accessible using only the standard 20 proteinogenic amino acids. These novel foldamers have potential applications in areas such as drug discovery and materials science, where specific shapes are required for biological activity or the assembly of nanomaterials. The pseudoproline unit acts as a reliable "molecular hinge," providing predictable control over the peptide backbone's topology. iris-biotech.de

Applications in the Synthesis of Specific Peptide Classes

Collagen is characterized by its unique triple-helix structure, a supersecondary motif formed by three polypeptide chains, each containing a repeating Gly-Xxx-Yyy sequence. nih.gov The stability of this triple helix is highly dependent on the conformational properties of the residues in the Xxx and Yyy positions, which are frequently proline and 4-hydroxyproline, respectively. nih.gov

The synthesis of stable collagen model peptides is crucial for studying collagen biology and developing new biomaterials. nih.govnih.gov Stability can be enhanced by introducing non-native amino acids or other modifications that pre-organize the peptide chains into the required helical conformation. While the introduction of turn-inducing elements is a key strategy for protein and peptide design, the direct application of this compound or other pseudoproline dipeptides for the stabilization of collagen triple helices is not extensively documented in available research. Current strategies often focus on modifications to the proline ring or covalent cross-linking of the peptide strands. nih.govnih.gov Theoretically, the defined kink introduced by a pseudoproline could be strategically employed to facilitate the initiation or "nucleation" of the triple-helical fold, but this remains a largely unexplored area of research.

N-glycopeptides are complex molecules where a glycan is attached to the side-chain amide of an asparagine (Asn) residue, typically within the consensus sequence Asn-X-Ser/Thr. creative-biolabs.com The chemical synthesis of N-glycopeptides is exceptionally challenging due to the steric bulk of the glycan moiety and the potential for side reactions.

The use of pseudoproline dipeptides has proven to be a valuable strategy in overcoming these synthetic hurdles. Specifically, a pseudoproline dipeptide was successfully used in the synthesis of the glycopeptide domain of erythropoietin. peptide.compeptide.com By replacing a standard Ser or Thr residue in the Asn-X-Ser/Thr motif with a pseudoproline-containing dipeptide like this compound, several advantages are realized:

The structure-disrupting kink prevents the aggregation of the bulky, often hydrophobic, glycopeptide chains during SPPS.

Improved solvation and coupling efficiency are achieved, leading to higher yields and purity of the final glycopeptide.

The pseudoproline directs the peptide backbone away from the bulky sugar moiety, potentially improving reagent access to the N-terminus for subsequent coupling steps.

This methodology demonstrates the utility of pseudoproline dipeptides as enabling tools for the synthesis of biologically important and structurally complex molecules that are otherwise difficult to access. peptide.compeptide.com

Suppression of Undesirable Side Reactions in SPPS

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. iris-biotech.denih.gov The reaction proceeds via a base-catalyzed intramolecular cyclization, where the backbone amide nitrogen following the aspartic acid residue attacks the β-carboxyl side-chain ester. iris-biotech.de This forms a five-membered succinimide (B58015) ring (aspartimide), which can lead to a mixture of unwanted byproducts, including α- and β-peptides and racemization of the aspartic acid residue. iris-biotech.denih.gov

The incorporation of a pseudoproline dipeptide immediately following the aspartic acid residue is an effective strategy to mitigate aspartimide formation. peptide.comiris-biotech.de The mechanism of suppression is based on conformational control. The kink induced by the pseudoproline moiety alters the geometry of the peptide backbone, sterically hindering the backbone amide nitrogen from achieving the necessary proximity and orientation to attack the aspartyl side-chain ester. iris-biotech.de This conformational restriction effectively suppresses the intramolecular cyclization reaction. While highly effective, it has been noted that under harsh conditions such as elevated temperature and pressure, the pseudoproline moiety itself could potentially catalyze aspartimide formation in some contexts, advising caution in process development. chempep.com

Effectiveness of Pseudoproline in Suppressing Aspartimide Formation

Peptide Sequence MotifSynthetic ChallengeResult of Using Pseudoproline (e.g., Fmoc-Asp-Ser(Psi(Me,Me)pro))
Asp-Gly, Asp-SerHigh propensity for aspartimide formation iris-biotech.deAspartimide formation is blocked or significantly reduced peptide.compeptide.com
Difficult/Aggregating SequenceLow coupling efficiency and yield chempep.comYield and purity are significantly improved merckmillipore.comiris-biotech.de
Final Product PurityContaminated with deletion sequences, α/β-peptides, and racemized products iris-biotech.deCrude product purity is enhanced, simplifying purification merckmillipore.com

Further Methodological Developments in Pseudoproline Chemistry

Building upon the success of established dimethylated pseudoprolines, researchers have ventured into the synthesis and application of more structurally diverse variants. These innovations aim to fine-tune the properties of the pseudoproline unit, offering enhanced stability, unique conformational control, and expanded utility in the synthesis of complex peptides.

Synthesis and Applications of Substituted Pseudoproline Variants (e.g., Trifluoromethylated Pseudoprolines)

A significant advancement in this area is the development of trifluoromethylated pseudoprolines (CF₃-ΨPro). The introduction of the trifluoromethyl group imparts distinct stereoelectronic effects and, notably, increases the hydrolytic stability of the pseudoproline ring compared to its non-fluorinated counterparts. This enhanced stability can be advantageous in certain synthetic contexts.

The synthesis of these fluorinated analogs typically involves the condensation of a serine ester with trifluoroacetaldehyde (B10831) hemiacetal or trifluoroacetone to form the corresponding trifluoromethyl-substituted oxazolidine. Subsequent N-acylation and ester hydrolysis can then yield the desired dipeptide building block for SPPS.

Key Research Findings on Trifluoromethylated Pseudoprolines:

FeatureObservationImplication for Peptide Synthesis
Stability Trifluoromethylated pseudoproline units are not hydrolysable in acidic media, unlike non-fluorinated versions.Offers greater stability during synthesis and allows for a wider range of reaction conditions.
Conformational Control The incorporation of CF₃-ΨPro can influence the cis-trans isomerization of the preceding amide bond, providing a tool for conformational control of the peptide backbone.Enables the design of peptides with specific secondary structures or functionalities.
Applications Successfully incorporated into peptides to create fluorinated analogs of bioactive molecules, such as the neuroprotective tripeptide Glycine-Proline-Glutamate (GPE).Expands the toolkit for medicinal chemists to develop novel peptide-based therapeutics with potentially improved properties.

While the direct synthesis of a trifluoromethylated analog of this compound has not been extensively detailed in publicly available literature, the established methodologies for creating trifluoromethylated pseudoprolines from serine provide a clear pathway for its potential synthesis and application.

Q & A

Basic Research Questions

Q. What are the key structural features of Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, and how do they influence its role in peptide synthesis?

  • Structural Analysis :

  • The compound contains an Fmoc-protected N-terminal alanine (Ala) and a Ser(Psi(Me,Me)pro) residue , where the pseudoproline moiety forms a five-membered oxazolidine ring. This ring disrupts β-sheet formation, improving solubility and coupling efficiency during solid-phase peptide synthesis (SPPS) .
  • The pseudoproline modification introduces conformational rigidity, reducing aggregation and enabling synthesis of longer or complex peptides .
    • Methodological Insight : Use DIC/HOBt coupling reagents in DMF for efficient activation, and monitor coupling completion via Kaiser or TNBS tests .

Q. What are the standard protocols for synthesizing this compound?

  • Synthesis Workflow :

Fmoc Protection : Protect the N-terminal amine of alanine with Fmoc-Cl under basic conditions .

Pseudoproline Incorporation : Couple Fmoc-Ala-OH with Ser(Psi(Me,Me)pro)-OH using DIC/HOBt, ensuring optimal stoichiometry (1.2–2.0 equivalents) .

Deprotection : Remove Fmoc with 20% piperidine in DMF, followed by HPLC purification (>98% purity) .

  • Critical Parameters : Maintain anhydrous conditions to prevent pseudoproline ring hydrolysis .

Q. How does the pseudoproline moiety enhance peptide synthesis compared to standard Ser residues?

  • Advantages :

  • Solubility : The oxazolidine ring prevents intermolecular hydrogen bonding, reducing aggregation in SPPS .
  • Kinetic Control : Slows down coupling reactions, improving regioselectivity in multi-step syntheses .
    • Experimental Validation : Compare CD spectra of peptides synthesized with/without pseudoproline to confirm reduced β-sheet content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Data Discrepancy : Some studies report solubility in water , while others recommend DMSO/DMF .
  • Resolution Strategy :

  • Solvent Screening : Test solubility in buffered aqueous solutions (pH 4–7) and polar aprotic solvents (e.g., DMF, NMP).
  • Temperature Dependence : Evaluate solubility at 4°C vs. room temperature to optimize storage conditions .
    • Evidence-Based Approach : Use dynamic light scattering (DLS) to quantify aggregation in different solvents .

Q. What experimental strategies can mitigate inefficiencies in coupling reactions involving this compound?

  • Troubleshooting :

  • Activation Optimization : Replace DIC/HOBt with OxymaPure/COMU for sterically hindered residues .
  • Microwave-Assisted SPPS : Apply microwave irradiation (50°C, 30 W) to accelerate coupling kinetics .
    • Quality Control : Validate reaction efficiency via MALDI-TOF MS after each coupling step .

Q. How does the pseudoproline modification influence conformational dynamics in peptide-protein interactions?

  • Biophysical Analysis :

  • NMR Spectroscopy : Compare NOE patterns of peptides with/without pseudoproline to map structural constraints .
  • MD Simulations : Model the oxazolidine ring’s impact on backbone flexibility and binding affinity .
    • Case Study : Use surface plasmon resonance (SPR) to measure binding kinetics of pseudoproline-containing peptides to target proteins (e.g., kinases) .

Methodological Recommendations

  • Purification : Use reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) .
  • Stability Testing : Monitor decomposition via TLC or LC-MS under varying pH/temperature .
  • Safety : Handle with nitrile gloves; avoid inhalation (potential respiratory irritant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.